molecular formula C18H20BrN3 B11449808 N-(4-bromobenzyl)-1-tert-butyl-1H-benzimidazol-5-amine

N-(4-bromobenzyl)-1-tert-butyl-1H-benzimidazol-5-amine

Cat. No.: B11449808
M. Wt: 358.3 g/mol
InChI Key: ZNJWXOKYFZOEFW-UHFFFAOYSA-N
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Description

N-[(4-BROMOPHENYL)METHYL]-1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a bromophenyl group, a tert-butyl group, and a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-BROMOPHENYL)METHYL]-1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-BROMOPHENYL)METHYL]-1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[(4-BROMOPHENYL)METHYL]-1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-AMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-BROMOPHENYL)METHYL]-1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The bromophenyl group and benzodiazole core play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-BROMOPHENYL)METHYL]-1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-AMINE is unique due to its specific combination of functional groups and the benzodiazole core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H20BrN3

Molecular Weight

358.3 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-1-tert-butylbenzimidazol-5-amine

InChI

InChI=1S/C18H20BrN3/c1-18(2,3)22-12-21-16-10-15(8-9-17(16)22)20-11-13-4-6-14(19)7-5-13/h4-10,12,20H,11H2,1-3H3

InChI Key

ZNJWXOKYFZOEFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=NC2=C1C=CC(=C2)NCC3=CC=C(C=C3)Br

Origin of Product

United States

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